APcK110

Description

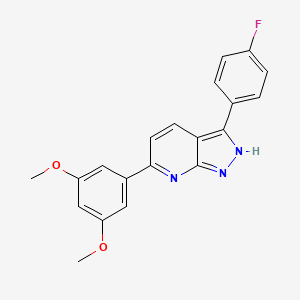

Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMGZGMEPKFVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

APcK110: A Targeted Inhibitor of c-Kit in Acute Myeloid Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase. This document provides a comprehensive technical overview of this compound, detailing its primary molecular target, mechanism of action, and its effects on downstream signaling pathways. It summarizes key quantitative data from preclinical studies and provides detailed methodologies for the essential experiments that form the basis of our current understanding of this compound. This guide is intended to serve as a valuable resource for researchers in oncology and drug development, providing the foundational knowledge necessary to design and interpret further studies into the therapeutic potential of this compound and similar molecules.

Introduction

The c-Kit receptor tyrosine kinase, a member of the type III receptor tyrosine kinase family, plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Aberrant activation of c-Kit, either through activating mutations or overexpression, is a key driver in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and mastocytosis.[1] In AML, c-Kit mutations are associated with a poor prognosis, making it a prime target for therapeutic intervention. This compound was identified through a structure-based drug design program aimed at discovering potent and selective inhibitors of c-Kit.[2]

Primary Target and Mechanism of Action

The primary molecular target of this compound is the c-Kit receptor tyrosine kinase . This compound exerts its therapeutic effect by directly inhibiting the kinase activity of c-Kit. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, stem cell factor (SCF), or in the case of mutated c-Kit, it inhibits the constitutive kinase activity.[1]

Downstream Signaling Pathways

Inhibition of c-Kit phosphorylation by this compound leads to the suppression of multiple downstream signaling cascades that are crucial for leukemic cell survival and proliferation. Key pathways affected include:

-

STAT Signaling: this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, transcription factors that regulate the expression of genes involved in cell growth and survival.[1]

-

PI3K/Akt Signaling: The compound also blocks the phosphorylation of Akt (Protein Kinase B), a central node in the PI3K signaling pathway that promotes cell survival by inhibiting apoptosis.[1]

By blocking these critical downstream effectors, this compound effectively abrogates the pro-leukemic signals emanating from an activated c-Kit receptor.

Quantitative Data Summary

The preclinical evaluation of this compound has generated key quantitative data that underscore its potency and selectivity. This information is summarized in the tables below.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | OCI/AML3 | 175 nM | [2] |

Note: While this compound was selected based on a favorable IC50 value in a c-Kit kinase assay, the specific value has not been publicly disclosed in the reviewed literature.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Proliferation Assay (MTT Assay)

This assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of AML cell lines.

-

Cell Seeding: OCI/AML3 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: Cells were treated with increasing concentrations of this compound (or vehicle control) and incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.

-

Incubation: The plates were incubated for an additional 4 hours at 37°C.

-

Solubilization: The formazan crystals were solubilized by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubating overnight at 37°C.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis

This technique was employed to assess the effect of this compound on the phosphorylation status of c-Kit and its downstream signaling proteins.

-

Cell Lysis: OCI/AML3 cells were treated with this compound for the indicated times and concentrations. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 8-12% gels.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for total and phosphorylated forms of c-Kit, STAT3, STAT5, and Akt overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)

This assay was utilized to determine the ability of this compound to induce programmed cell death.

-

Cell Treatment: OCI/AML3 cells were treated with this compound for 48 hours.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Cells were stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered to be in early apoptosis, while cells positive for both Annexin V and PI were considered to be in late apoptosis or necrosis.

Conclusion

This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase with significant anti-proliferative and pro-apoptotic activity in AML cells. Its mechanism of action, involving the suppression of key downstream signaling pathways, provides a strong rationale for its further development as a targeted therapy for AML and other c-Kit-driven malignancies. The data and protocols presented in this technical guide offer a solid foundation for future research aimed at fully elucidating the therapeutic potential of this compound.

References

APcK110: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

APcK110 is a novel and potent small molecule inhibitor of the c-Kit receptor tyrosine kinase. Its mechanism of action involves the suppression of key downstream signaling pathways crucial for cell survival and proliferation, leading to the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development efforts in oncology, particularly in the context of Acute Myeloid Leukemia (AML).

Core Downstream Signaling Pathways of this compound

This compound exerts its anti-neoplastic effects primarily by inhibiting the phosphorylation of c-Kit, a receptor tyrosine kinase frequently mutated or overexpressed in various cancers. This inhibition disrupts major downstream signaling cascades, namely the STAT (Signal Transducer and Activator of Transcription) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways. The targeted disruption of these pathways ultimately culminates in the induction of apoptosis.

Inhibition of the STAT Pathway

This compound demonstrates a dose-dependent inhibition of the phosphorylation of STAT3 and STAT5.[1][2][3] These transcription factors, upon activation by phosphorylation, translocate to the nucleus and regulate the expression of genes involved in cell survival and proliferation. By preventing their phosphorylation, this compound effectively blocks this pro-survival signaling.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is another critical cascade for cell survival, and it is also a downstream target of c-Kit. This compound has been shown to inhibit the phosphorylation of Akt in a dose-dependent manner.[1][2][3] The inhibition of Akt phosphorylation prevents the subsequent activation of downstream effectors that promote cell survival and inhibit apoptosis.

Induction of Apoptosis

The combined inhibition of the STAT and PI3K/Akt pathways by this compound leads to the induction of apoptosis. This is evidenced by the cleavage of caspase-3 and its substrate, PARP (Poly ADP-ribose polymerase), which are hallmark events of programmed cell death.[1][3]

Quantitative Data: Dose-Dependent Inhibition of Downstream Targets

The inhibitory effect of this compound on the phosphorylation of its key downstream targets has been quantified using Western blot analysis in various cancer cell lines, including the human AML cell line OCI/AML3 and the mastocytosis cell line HMC1.2. The following tables summarize the observed dose-dependent inhibition.

| Target Protein | Cell Line | This compound Concentration (nM) | Observed Inhibition of Phosphorylation |

| p-Kit | OCI/AML3 | 50 - 500 | Dose-dependent decrease |

| p-Kit | HMC1.2 | 50 - 500 | Dose-dependent decrease |

| p-STAT3 | OCI/AML3 | 50 - 500 | Dose-dependent decrease |

| p-STAT3 | HMC1.2 | 50 - 500 | Dose-dependent decrease |

| p-STAT5 | OCI/AML3 | 50 - 500 | Dose-dependent decrease |

| p-STAT5 | HMC1.2 | 50 - 500 | Dose-dependent decrease |

| p-Akt | OCI/AML3 | 50 - 500 | Dose-dependent decrease |

| p-Akt | HMC1.2 | 50 - 500 | Dose-dependent decrease |

Data is qualitatively summarized from Western blot images presented in the cited literature.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the downstream signaling pathways of this compound.

Western Blot Analysis of Protein Phosphorylation

This protocol is for the detection of dose-dependent inhibition of Kit, STAT3, STAT5, and Akt phosphorylation.

1. Cell Culture and Treatment:

-

Culture OCI/AML3 or HMC1.2 cells in appropriate media and conditions.

-

Seed cells and allow them to adhere or reach a suitable density.

-

Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a specified duration (e.g., 30 minutes).

2. Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-Kit, phospho-STAT3, phospho-STAT5, phospho-Akt, and total proteins overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

7. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

MTT Cell Proliferation Assay

This protocol is for assessing the effect of this compound on cell viability.

1. Cell Seeding:

-

Seed cells (e.g., OCI/AML3) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to attach overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

3. MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization:

-

Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Caspase-3 and PARP Cleavage Apoptosis Assay

This protocol is for detecting the induction of apoptosis by this compound.

1. Cell Treatment and Lysis:

-

Treat cells with this compound as described for the Western blot protocol.

-

Lyse the cells using a buffer appropriate for apoptosis assays.

2. Western Blot Analysis:

-

Perform Western blotting as described above.

-

Use primary antibodies specific for cleaved caspase-3 and cleaved PARP.

-

Total caspase-3 and PARP can be used as loading controls.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathways and experimental workflows.

Caption: this compound inhibits c-Kit, blocking STAT and PI3K/Akt pathways, leading to apoptosis.

Caption: Workflow for Western blot analysis of protein phosphorylation.

Caption: Workflow for the MTT cell proliferation assay.

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

The Role of APcK110 in the Inhibition of STAT3 Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a significant role in the proliferation, survival, and differentiation of various cancer cells. A promising therapeutic strategy involves the inhibition of STAT3 phosphorylation, a key step in its activation. This technical guide explores the mechanism of APcK110, a novel small molecule inhibitor, in the context of STAT3 phosphorylation. We will delve into the signaling pathways affected by this compound, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for assessing its activity. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.

Introduction to this compound and STAT3 Signaling

This compound is a novel and potent inhibitor of the receptor tyrosine kinase c-Kit.[1][2][3] The c-Kit signaling pathway is crucial in the development of certain cancers, particularly Acute Myeloid Leukemia (AML).[1][4][5] One of the key downstream effectors of c-Kit activation is the phosphorylation of STAT3.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[6] Upon ligand binding to a receptor like c-Kit, associated Janus kinases (JAKs) are activated, which in turn phosphorylate STAT3. This phosphorylation event, primarily on tyrosine 705, leads to the dimerization of STAT3, its translocation to the nucleus, and the subsequent transcription of target genes involved in cell proliferation and survival.[7] this compound exerts its therapeutic effect by inhibiting c-Kit, thereby blocking the downstream phosphorylation of STAT3.[1][2][4]

Quantitative Analysis of this compound-Mediated Inhibition of STAT3 Phosphorylation

This compound has been shown to inhibit the phosphorylation of STAT3 in a dose-dependent manner in various cancer cell lines, including the human AML cell line OCI/AML3 and the mastocytosis cell line HMC1.2. While a precise IC50 value for the inhibition of STAT3 phosphorylation by this compound is not extensively reported, studies demonstrate a significant reduction in phosphorylated STAT3 (p-STAT3) levels at nanomolar concentrations of the inhibitor. The antiproliferative IC50 of this compound in OCI/AML3 cells has been reported to be approximately 175 nM.

The following table summarizes the observed dose-dependent effect of this compound on the phosphorylation of STAT3 in OCI/AML3 and HMC1.2 cells, based on Western blot analysis.

| Cell Line | This compound Concentration (nM) | Observed Effect on p-STAT3 Levels |

| OCI/AML3 | 50 | Noticeable decrease in p-STAT3 levels |

| OCI/AML3 | 100 | Significant decrease in p-STAT3 levels |

| OCI/AML3 | 250 | Strong inhibition of p-STAT3 |

| OCI/AML3 | 500 | Near-complete abrogation of p-STAT3 |

| HMC1.2 | 50 | Slight decrease in p-STAT3 levels |

| HMC1.2 | 100 | Moderate decrease in p-STAT3 levels |

| HMC1.2 | 250 | Significant inhibition of p-STAT3 |

| HMC1.2 | 500 | Strong inhibition of p-STAT3 |

Data is qualitatively summarized from visual inspection of Western blot images presented in Faderl et al., Cancer Research, 2009.

Signaling Pathway of this compound Action

This compound directly targets the c-Kit receptor tyrosine kinase. By inhibiting the kinase activity of c-Kit, this compound prevents the autophosphorylation of the receptor and the subsequent recruitment and activation of downstream signaling molecules, including STAT3. The diagram below illustrates this inhibitory mechanism.

References

- 1. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Constitutive Phosphorylation of STAT3 by the CK2-BLNK-CD5 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The STAT3-MYC axis promotes survival of leukemia stem cells by regulating SLC1A5 and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of APcK110 on Akt Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of APcK110, a novel and potent c-Kit inhibitor, with a specific focus on its effects on the critical Akt signaling pathway. The information presented herein is synthesized from foundational studies on this compound, offering a resource for professionals engaged in oncology research and the development of targeted cancer therapies.

Executive Summary

Mechanism of Action: this compound and the c-Kit/Akt Pathway

The c-Kit receptor, upon binding its ligand Stem Cell Factor (SCF), dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This initiates multiple signaling cascades, including the PI3K/Akt pathway, which is central to promoting cell survival and proliferation.[1][6]

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of c-Kit. This action prevents the phosphorylation and subsequent activation of key downstream effectors. As illustrated in the diagram below, this inhibition leads to a shutdown of the PI3K/Akt signaling axis. The blockade of Akt phosphorylation is a critical event, leading to the de-inhibition of pro-apoptotic proteins and the cessation of proliferative signals.[4][5][7]

Quantitative Data Summary

Studies have quantified the potent anti-proliferative effects of this compound, particularly in comparison to other known kinase inhibitors. The data highlights its efficacy in AML cell lines.

Table 1: Comparative Anti-Proliferative Activity in OCI/AML3 Cells

| Compound | Concentration | Proliferation Inhibition | Citation |

|---|---|---|---|

| This compound | 500 nM | ~80% | [7] |

| Dasatinib | 500 nM | ~60% | [7] |

| Imatinib | 500 nM | No significant inhibition |[7] |

Table 2: Summary of Molecular and Cellular Effects of this compound

| Target / Process | Observed Effect | Cell Lines / Sample Type | Citation |

|---|---|---|---|

| c-Kit Phosphorylation | Blocked | AML Cell Lines | [7] |

| Akt Phosphorylation | Blocked (Dose-dependent) | AML Cell Lines | [4][5][7] |

| STAT3 Phosphorylation | Blocked | AML Cell Lines | [7] |

| STAT5 Phosphorylation | Inhibited (Dose-dependent) | AML Cell Lines | [4][5] |

| Apoptosis | Induced (via Caspase 3 & PARP cleavage) | OCI/AML3 Cells | [4][5][7] |

| AML Cell Proliferation | Strongly Inhibited | OCI/AML3, OCIM2 | [4][7] |

| Primary AML Blast Proliferation | Inhibited | Primary Patient Samples | [4][5] |

| Normal Colony-Forming Cells | Not Affected | N/A |[4][5] |

Key Experimental Protocols

The following sections describe the methodologies used to establish the effect of this compound on Akt signaling and cellular functions. The diagram below illustrates a typical experimental workflow.

Cell Culture and Treatment

-

Cell Lines : The SCF-responsive OCI/AML3 human leukemia cell line is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions : Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol : For experiments, cells are seeded at a specified density (e.g., 1 x 10^5 cells/mL). After a period of stabilization, cells are treated with varying concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24-72 hours).

Western Blotting for Phospho-Akt Analysis

-

Cell Lysis : Following treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a cocktail of protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) per sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-c-Kit, total c-Kit, and β-actin (as a loading control).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative levels of protein phosphorylation.

MTT Proliferation Assay

-

Cell Seeding : OCI/AML3 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Treatment : Cells are treated with a serial dilution of this compound or control compounds for 72 hours.

-

MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition : The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

Conclusion

This compound is a potent inhibitor of c-Kit that demonstrates significant anti-leukemic activity. Its mechanism of action involves the direct blockade of c-Kit kinase function, leading to a dose-dependent inhibition of the downstream PI3K/Akt signaling pathway.[4][5][7] This disruption of a key survival and proliferation pathway results in the induction of caspase-dependent apoptosis and a strong anti-proliferative effect in AML cells, including primary patient samples, while sparing normal hematopoietic cells.[4][5] The superior efficacy of this compound compared to other kinase inhibitors like dasatinib and imatinib in relevant cell models underscores its potential as a valuable candidate for further clinical development in the treatment of AML and other c-Kit-driven malignancies.

References

- 1. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. ashpublications.org [ashpublications.org]

APcK110: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase. Preclinical studies have demonstrated its significant anti-proliferative and pro-apoptotic activity in acute myeloid leukemia (AML) and mastocytosis cell lines, as well as in primary AML patient samples. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction

The c-Kit receptor tyrosine kinase, a member of the type III receptor tyrosine kinase family, plays a crucial role in hematopoiesis, cell differentiation, and proliferation.[1][2] Dysregulation of c-Kit signaling, often through activating mutations, is a key driver in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and mastocytosis.[1][2] this compound has emerged as a promising therapeutic agent that specifically targets c-Kit, offering a potential new avenue for the treatment of these cancers. This document outlines the current understanding of this compound's mechanism of action and provides a summary of its preclinical efficacy.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Kit kinase. By binding to the ATP-binding pocket of the c-Kit receptor, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the downregulation of key survival and proliferation signals, ultimately inducing apoptosis in cancer cells dependent on c-Kit signaling.[1][2]

Signaling Pathway

This compound effectively inhibits the phosphorylation of c-Kit and its downstream signaling mediators, including Akt, STAT3, and STAT5.[1][2][3] The inhibition of these pathways disrupts critical cellular processes such as cell cycle progression, proliferation, and survival.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against a panel of AML and mastocytosis cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | c-Kit Mutation Status | This compound IC50 (nM) | Reference |

| OCI/AML3 | AML | Wild-Type | 175 | [1] |

| HMC1.1 | Mast Cell Leukemia | V560G | Data not provided | [1] |

| OCIM2 | AML | Wild-Type | Data not provided | [1] |

Note: While specific IC50 values for HMC1.1 and OCIM2 are not available in the cited literature, studies show significant inhibition of proliferation in HMC1.1 (up to 80% at 500 nM) and marginal inhibition in OCIM2 (not exceeding 25% at 500 nM).[1]

Studies have also shown that this compound is a more potent inhibitor of OCI/AML3 cell proliferation compared to other tyrosine kinase inhibitors such as imatinib and dasatinib.[1][2]

In Vivo Efficacy

In a xenograft mouse model utilizing OCI/AML3 cells, this compound treatment significantly extended the survival of the mice compared to the control group, demonstrating its in vivo anti-leukemic activity.[3]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Experimental Workflow Overview

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

AML or mastocytosis cell lines (e.g., OCI/AML3, HMC1.1, OCIM2)

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 100 nM to 500 nM.[1]

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with solvent).

-

Incubate the plate for 72 hours at 37°C.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect the phosphorylation status of c-Kit and its downstream signaling proteins.

Materials:

-

Cell lysates from this compound-treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Kit, anti-phospho-Akt, anti-phospho-STAT3, anti-phospho-STAT5, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Clonogenic Assay

This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival.

Materials:

-

Primary AML patient samples or cell lines

-

Methylcellulose-based medium

-

Growth factors (e.g., SCF, GM-CSF, IL-3)

-

This compound

-

6-well plates or 35 mm dishes

-

Staining solution (e.g., crystal violet)

Protocol:

-

Prepare a single-cell suspension of primary AML cells or cell lines.

-

Plate the cells in a methylcellulose-based medium containing appropriate growth factors at a low density (e.g., 500-1000 cells/plate).

-

Add this compound at various concentrations to the medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days.

-

Stain the colonies with crystal violet and count the number of colonies (typically >50 cells) under a microscope.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID)[3]

-

OCI/AML3 cells[3]

-

This compound formulation for injection

-

Vehicle control

-

Irradiation source

Protocol:

-

Sublethally irradiate the NOD-SCID mice (e.g., 200-300 cGy).[3]

-

Inject 5 x 10^6 OCI/AML3 cells intravenously into the tail vein of each mouse.[3]

-

Monitor the mice for signs of leukemia engraftment.

-

Once engraftment is confirmed (e.g., by bioluminescence imaging or peripheral blood analysis), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined schedule (e.g., daily or every other day via intraperitoneal injection).[3]

-

Monitor tumor burden and the overall health of the mice throughout the study.

-

Record survival data and perform Kaplan-Meier survival analysis.

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound. Further preclinical development and toxicology studies are warranted to support its progression into clinical evaluation.

Conclusion

This compound is a potent and selective c-Kit inhibitor with promising preclinical activity against AML and mastocytosis. Its ability to inhibit key survival and proliferation pathways highlights its potential as a targeted therapy. The experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic utility of this compound and similar compounds in the treatment of c-Kit-driven cancers.

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

APcK110: A Technical Guide for Researchers and Drug Development Professionals

APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase, demonstrating significant pro-apoptotic and anti-proliferative activity in Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound, intended to serve as a technical resource for researchers and professionals in drug development.

Core Compound Information

This compound is a synthetic molecule designed through a structure-based approach to target the c-Kit kinase.[1] Its chemical and physical properties are summarized below.

Chemical Structure and Properties

| Property | Value | Reference |

| Chemical Name | 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | [2] |

| CAS Number | 1001083-74-4 | |

| Molecular Formula | C₂₀H₁₆FN₃O₂ | |

| Molecular Weight | 349.36 g/mol | |

| Solubility | Soluble to 100 mM in DMSO | |

| Purity | ≥98% (HPLC) | [2] |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

This compound functions as a c-Kit inhibitor. The c-Kit receptor, a transmembrane tyrosine kinase, plays a crucial role in hematopoiesis.[3] Upon binding its ligand, the stem cell factor (SCF), c-Kit dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival.[4] In AML, mutations or overexpression of c-Kit can lead to its constitutive activation, contributing to leukemogenesis.[3]

This compound exerts its therapeutic effect by inhibiting the phosphorylation of c-Kit and its downstream signaling effectors, including STAT3, STAT5, and Akt.[5][6] This disruption of the c-Kit signaling pathway ultimately leads to the induction of caspase-dependent apoptosis and inhibition of proliferation in AML cells.[5][7]

Preclinical Efficacy

This compound has demonstrated potent anti-leukemic activity in both in vitro and in vivo preclinical models of AML.

In Vitro Activity

This compound effectively inhibits the proliferation of AML cell lines, with a particularly strong effect on the SCF-dependent OCI/AML3 cell line.[3] Notably, it has been shown to be a more potent inhibitor of OCI/AML3 proliferation than the established tyrosine kinase inhibitors imatinib and dasatinib.[6]

| Cell Line | Assay | Endpoint | Result | Reference |

| OCI/AML3 | MTT Assay | IC₅₀ | 175 nM | |

| OCI/AML3 | MTT Assay | Proliferation Inhibition | More potent than imatinib and dasatinib | [6] |

| Primary AML cells | Clonogenic Assay | Inhibition of Colony Growth | Up to 80% at 500 nM | [7] |

In Vivo Activity

In a xenograft mouse model using NOD-SCID mice engrafted with OCI/AML3 cells, treatment with this compound significantly extended the survival of the mice compared to the control group.[4]

| Animal Model | Cell Line Engrafted | Treatment | Outcome | Reference |

| NOD-SCID Mice | OCI/AML3 | This compound (intraperitoneal) | Significantly longer survival vs. PBS control | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Culture

The OCI-AML3 human acute myeloid leukemia cell line is cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS).[1] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[8]

MTT Cell Proliferation Assay

The anti-proliferative effects of this compound are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Plating: Seed OCI-AML3 cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL.[9]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 50, 100, 250, and 500 nM) and incubate for 72 hours.[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Immunoblotting

The effect of this compound on protein phosphorylation is assessed by Western blotting.

-

Cell Lysis: Lyse treated OCI-AML3 cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against p-c-Kit, c-Kit, p-STAT3, STAT3, p-STAT5, STAT5, p-Akt, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Assay

The ability of this compound to inhibit the colony-forming potential of primary AML cells is evaluated using a clonogenic assay in methylcellulose.

-

Cell Preparation: Isolate mononuclear cells from primary AML patient samples.

-

Treatment: Incubate the cells with different concentrations of this compound.

-

Plating: Plate the treated cells in a methylcellulose-based medium (e.g., MethoCult™) in 35 mm Petri dishes.[12]

-

Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days.[13]

-

Colony Scoring: Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.[14]

In Vivo Xenograft Model

The in vivo efficacy of this compound is tested in an AML xenograft mouse model.

-

Animal Model: Use 8-week-old female NOD-SCID mice.[4]

-

Irradiation: Subject the mice to a sub-lethal dose of whole-body radiation (30 cGy).[4]

-

Cell Inoculation: Intravenously inject 1 x 10⁵ OCI/AML3 cells into each mouse.[4]

-

Treatment: Ten days post-injection, begin intraperitoneal injections of this compound (e.g., 500 nM diluted in PBS) or a vehicle control (PBS) every other day.[4]

-

Monitoring: Monitor the mice for signs of disease and survival.[4]

Conclusion

This compound is a promising novel c-Kit inhibitor with potent and selective activity against AML cells. Its well-defined mechanism of action, coupled with demonstrated preclinical efficacy, warrants further investigation and development as a potential therapeutic agent for AML. The experimental protocols provided in this guide offer a foundation for researchers to further explore the biological activities and therapeutic potential of this compound.

References

- 1. accegen.com [accegen.com]

- 2. APcK 110 | CAS 1001083-74-4 | this compound | Tocris Bioscience [tocris.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. OCI-Aml-3 – EDITGENE [editxor.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

APcK110: A Technical Whitepaper on the Discovery and Development of a Novel c-Kit Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

APcK110 is a novel, potent inhibitor of the c-Kit receptor tyrosine kinase, developed through a targeted structure-based drug design program. Identified as a promising therapeutic candidate for Acute Myeloid Leukemia (AML), this compound demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical models. It effectively suppresses the c-Kit signaling pathway, impacting downstream effectors such as STAT3, STAT5, and Akt. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and key quantitative data.

Introduction and Discovery

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, including AML.[1] The c-Kit receptor, a type III receptor protein tyrosine kinase, and its ligand, stem cell factor (SCF), play a crucial role in hematopoiesis.[1] Gain-of-function mutations in the KIT gene lead to ligand-independent, constitutive activation of the kinase, promoting cell proliferation and survival.[1] Such mutations are prevalent in certain AML subtypes, like core-binding factor (CBF) leukemias, and are often associated with a poorer prognosis.[1][2] This established role of c-Kit in AML pathogenesis identified it as a key therapeutic target.

This compound was discovered through a structure-based drug design strategy.[1] This approach utilized the known crystal structure of c-Kit to perform in-silico screening of targeted compound libraries via docking simulations.[1] Promising candidates were synthesized and subjected to in vitro testing, leading to the selection of this compound based on its favorable IC50 value in both Kit kinase and AML cell proliferation assays.[1]

Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | [3] |

| Alternate Name | 4-{7-(3,5-Dimethyloxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-yl}-4-fluoro]benzene | [1] |

| CAS Number | 1001083-74-4 | [4][5] |

| Molecular Formula | C20H16FN3O2 | [4][5] |

| Molecular Weight | 349.36 g/mol | [4][5] |

| Purity | ≥98% | [3][4] |

| Solubility | Soluble to 100 mM in DMSO |[4] |

Mechanism of Action

This compound functions as a direct inhibitor of c-Kit. Binding of SCF to c-Kit normally induces receptor dimerization and autophosphorylation, activating multiple downstream signaling pathways essential for cell proliferation and survival, including the PI3K/Akt and STAT pathways.[1] this compound blocks this initial phosphorylation event.

Studies in the OCI/AML3 cell line demonstrated that this compound causes a dose-dependent inhibition of the phosphorylation of c-Kit itself, as well as the downstream signaling molecules STAT3, STAT5, and Akt (a key effector of the PI3K pathway).[1][2][6] This blockade of critical survival signals ultimately leads to the induction of caspase-dependent apoptosis, evidenced by the cleavage of caspase-3 and PARP.[1][2][6]

Caption: this compound inhibits c-Kit phosphorylation, blocking downstream PI3K/Akt and STAT signaling.

Preclinical Efficacy

The anti-leukemic activity of this compound has been evaluated in vitro using AML cell lines and primary patient samples, as well as in vivo in a xenograft mouse model.

In Vitro Activity

This compound demonstrated potent, dose-dependent inhibition of proliferation in the SCF-responsive OCI/AML3 cell line and the HMC1.2 mastocytosis cell line, which harbors activating KIT mutations.[1][2] Notably, its anti-proliferative effect in OCI/AML3 cells was superior to that of the established Kit inhibitors imatinib and dasatinib.[1][2][6] Furthermore, this compound was shown to inhibit the proliferation of primary AML blasts in clonogenic assays while not affecting normal colony-forming cells, suggesting a favorable therapeutic window.[1][6]

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Key Feature | IC50 (nM) | Comparator Activity | Source |

|---|---|---|---|---|

| OCI/AML3 | SCF-responsive AML | 175 | More potent than imatinib & dasatinib | [3][4][5] |

| HMC1.2 | KIT V560G & D816V mutant | Dose-dependent inhibition | N/A | [1] |

| Primary AML Blasts | Patient-derived | Dose-dependent inhibition | N/A | [1][6] |

| Normal Colony-Forming Cells | Healthy donor | Not affected | N/A |[1][6] |

In Vivo Activity

The efficacy of this compound was tested in a xenograft model using NOD-SCID mice engrafted with OCI/AML3 cells. Treatment with this compound resulted in a statistically significant extension of survival compared to the control group, confirming its anti-AML activity in vivo.

Table 2: In Vivo Efficacy in OCI/AML3 Xenograft Model

| Treatment Group | Dosing Schedule | Outcome | P-value | Source |

|---|---|---|---|---|

| This compound | 500 nM, IP, every other day | Significantly longer survival | p = 0.02 |

| PBS (Control) | IP, every other day | - | - | |

Experimental Protocols

Drug Preparation

This compound, imatinib, and dasatinib were dissolved in phosphate-buffered saline (PBS) to create stock solutions with a final concentration of 50 mM.[1] For cell culture experiments, drugs were further diluted to the desired final concentrations (e.g., 50 to 500 nM).[1]

Western Immunoblotting

Objective: To determine the effect of this compound on the phosphorylation of Kit and its downstream targets.

-

Cell Treatment: OCI/AML3 cells or primary patient samples were incubated with varying concentrations of this compound for 30 minutes.[1]

-

Lysis: Cells were harvested and lysed to extract total protein.

-

Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane was blocked with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-Kit, total Kit, phospho-Stat3, total Stat3, phospho-Stat5, total Stat5, phospho-Akt, and total Akt.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Caption: Standard workflow for Western Immunoblotting to detect protein phosphorylation.

AML Blast Colony Assay

Objective: To assess the effect of this compound on the clonogenic potential of primary AML cells.

-

Cell Preparation: Primary AML blast samples were obtained from patients.

-

Culture Setup: Cells were cultured in a semi-solid medium (e.g., methylcellulose) in 35-mm Petri dishes, in duplicate or triplicate.[1]

-

Drug Addition: this compound was added at the initiation of the cultures at concentrations ranging from 50 to 500 nM.[1]

-

Incubation: Cultures were incubated for 7 days at 37°C in a humidified atmosphere of 5% CO2.[1]

-

Colony Evaluation: On day 7, AML blast colonies were evaluated microscopically. A colony was defined as a cluster of 20 or more cells.[1]

-

Confirmation (Optional): Individual colonies were plucked, smeared on glass slides, and stained (e.g., Wright-Giemsa) to confirm their leukemic cell composition.[1]

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-leukemic activity of this compound.

-

Animal Model: Eight-week-old female NOD-SCID mice were used.[7]

-

Conditioning: Mice received a sub-lethal dose (30 cGy) of whole-body radiation.[7]

-

Cell Injection: 1x10^5 OCI/AML3 cells were injected intravenously (IV) into the mice.[7]

-

Treatment Initiation: Ten days post-injection, mice were randomized into treatment and control groups.[7]

-

Dosing:

-

Monitoring: Mice were monitored for signs of disease, and survival was recorded.

-

Data Analysis: Survival data was analyzed using Kaplan-Meier estimates.

-

Histology: Upon termination, organ specimens (e.g., bone, liver) were processed for histological analysis to confirm AML development.[7]

Conclusion and Future Directions

This compound is a potent and specific inhibitor of c-Kit that demonstrates significant preclinical activity against AML cells both in vitro and in vivo. Its mechanism of action, involving the direct inhibition of c-Kit and subsequent blockade of key survival pathways, is well-defined.[1] The compound's ability to selectively inhibit the proliferation of primary AML blasts over normal hematopoietic cells suggests a promising safety profile.[1]

The compelling preclinical data warrant further development of this compound.[1] Future work should focus on formal toxicology studies and pharmacokinetic profiling to enable the design of clinical trials for patients with AML, particularly those with c-Kit mutations or dependency on SCF signaling.[1][2]

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. S-EPMC5352348 - Discovery of a novel Nrf2 inhibitor that induces apoptosis of human acute myeloid leukemia cells. - OmicsDI [omicsdi.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of APcK110: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

APcK110 is a novel, potent inhibitor of the KIT receptor tyrosine kinase. This technical guide provides an in-depth overview of the biological activity of this compound, with a primary focus on its mechanism of action and effects in the context of acute myeloid leukemia (AML). The information presented herein is a synthesis of key findings from preclinical research, intended to provide a comprehensive resource for professionals in oncology and drug development. This document details the inhibitory effects of this compound on cellular signaling pathways, its impact on cell proliferation and apoptosis, and provides a summary of the experimental protocols used to elucidate these activities.

Core Mechanism of Action: KIT Inhibition

This compound exerts its biological effects primarily through the inhibition of KIT, a membrane-bound tyrosine kinase that plays a critical role in hematopoiesis.[1][2] In certain hematological malignancies, such as AML and mastocytosis, mutations in the KIT gene or overexpression of the KIT receptor can lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[1][3]

This compound functions by inhibiting the autophosphorylation of the KIT receptor. This action blocks the initiation of downstream signaling cascades that are crucial for the survival and proliferation of cancer cells dependent on KIT signaling.[1][4][5]

Effects on Downstream Signaling Pathways

The inhibition of KIT phosphorylation by this compound leads to the suppression of several key downstream signaling pathways. Specifically, this compound has been demonstrated to inhibit the phosphorylation of:

-

STAT3 (Signal Transducer and Activator of Transcription 3) [1][4][5]

-

STAT5 (Signal Transducer and Activator of Transcription 5) [1][4][5]

These pathways are integral to cell growth, proliferation, and survival. Their inhibition by this compound is a key contributor to its anti-leukemic effects.

Signaling Pathway Diagram

References

APcK110: An In-Depth Analysis of Cell Permeability and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction: APcK110 is a novel, potent inhibitor of the c-Kit receptor tyrosine kinase, a critical mediator in hematopoietic cell signaling.[1][2][3] Mutations and overexpression of c-Kit are implicated in the pathophysiology of various malignancies, particularly acute myeloid leukemia (AML).[1][2][3][4] This technical guide provides a comprehensive overview of the available data regarding the cell permeability of this compound, its mechanism of action, and detailed experimental protocols to facilitate further research and development. While direct experimental evidence quantifying the cellular uptake of this compound is not extensively documented in publicly available literature, its demonstrated effects on intracellular signaling pathways and in vivo efficacy strongly support its cell-permeable nature.[1][5]

Core Thesis: Is this compound Cell Permeable?

Key evidence includes:

-

Inhibition of Intracellular Signaling: this compound has been shown to decrease the phosphorylation levels of intracellular proteins such as Akt, STAT3, and STAT5 in a time- and dose-dependent manner.[1][2] These proteins are key components of the c-Kit downstream signaling cascade. To inhibit their phosphorylation, this compound must first cross the cell membrane to interact with its target, the intracellular domain of the c-Kit receptor, and subsequently affect the downstream signaling molecules within the cytoplasm.

-

Induction of Apoptosis: The compound effectively induces apoptosis, evidenced by the cleavage of caspase-3 and PARP, which are intracellular events.[1][2]

-

In Vivo Efficacy: Studies in xenograft mouse models of AML have demonstrated that intraperitoneally administered this compound leads to a significant extension in survival.[5] This systemic therapeutic effect implies that this compound is absorbed, distributed, and ultimately able to penetrate cancer cells in a living organism to exert its anti-leukemic activity.

While a definitive study quantifying the rate and mechanism of this compound uptake (e.g., passive diffusion, active transport) has not been identified, the functional data compellingly supports its ability to traverse the cell membrane and engage with its intracellular targets.

Mechanism of Action: Targeting the c-Kit Signaling Pathway

This compound functions as a targeted inhibitor of the c-Kit receptor tyrosine kinase. Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2] this compound blocks this initial phosphorylation step, effectively shutting down the aberrant signaling that drives leukemogenesis in c-Kit-dependent cancers.

The primary signaling axes inhibited by this compound include:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. By inhibiting c-Kit, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt.[2]

-

STAT Pathway: Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5, are critical for cytokine receptor signaling and are often constitutively activated in AML. This compound has been shown to reduce the phosphorylation of STAT3 and STAT5.[1][2]

Caption: this compound inhibits c-Kit autophosphorylation, blocking downstream PI3K/Akt and STAT signaling pathways.

Quantitative Data Summary

The anti-proliferative effects of this compound have been evaluated in various AML and mastocytosis cell lines. The following tables summarize the key quantitative findings from the literature.

Table 1: Inhibition of Cell Proliferation by this compound

| Cell Line | c-Kit Status | IC50 (approx. nM) | Assay | Reference |

|---|---|---|---|---|

| OCI/AML3 | Wild-Type, SCF-dependent | ~250 | MTT | [1] |

| HMC1.2 | Mutated (V560G, D816V) | ~100 | MTT | [1] |

| OCIM2 | Wild-Type, SCF-responsive | >500 | MTT |[1] |

Note: IC50 values are estimated from published dose-response curves.

Table 2: Comparative Anti-Proliferative Activity in OCI/AML3 Cells

| Compound | Target | IC50 (approx. nM) | Assay | Reference |

|---|---|---|---|---|

| This compound | c-Kit | ~250 | MTT | [1] |

| Imatinib | c-Kit, BCR-ABL, PDGFR | >500 | MTT | [1] |

| Dasatinib | c-Kit, BCR-ABL, SRC | >500 | MTT | [1] |

| Cytarabine | DNA synthesis | ~250 | MTT |[1] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound, synthesized from published methods and standard laboratory practices.[1]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Caption: Workflow for assessing cell proliferation using the MTT colorimetric assay.

Methodology:

-

Cell Plating: Seed AML cells (e.g., OCI/AML3) in 96-well plates at a density of 1 x 104 cells per well in 100 µL of appropriate growth medium.

-

Compound Addition: Prepare serial dilutions of this compound (and other inhibitors for comparison) in growth medium and add to the wells to achieve final concentrations ranging from 50 nM to 500 nM. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of specific proteins following treatment with this compound.

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

Methodology:

-

Cell Treatment: Culture OCI/AML3 cells to a density of 1-2 x 106 cells/mL. Treat cells with this compound (e.g., 500 nM) for a specified time (e.g., 2 hours).

-

Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer and separate on a 4-12% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-phospho-STAT3, and their total protein counterparts) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clonogenic (Colony Formation) Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of self-renewal and leukemic potential.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of primary AML blasts or cell lines.

-

Plating: Add this compound at final concentrations ranging from 50 to 500 nM to a methylcellulose-based medium (e.g., MethoCult™).

-

Seeding: Plate 1 x 105 primary AML cells or 500 cell line cells per 35-mm dish in duplicate or triplicate.

-

Incubation: Incubate the dishes for 7-14 days at 37°C in a humidified 5% CO2 atmosphere.

-

Colony Counting: Score colonies (defined as clusters of >40 cells) using an inverted microscope.

Conclusion

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Compound Identification

An In-depth Technical Guide to APcK110

For Researchers, Scientists, and Drug Development Professionals

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1001083-74-4 |

| Chemical Name | 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine |

| Molecular Formula | C₂₀H₁₆FN₃O₂ |

| Molecular Weight | 349.36 g/mol |

Core Mechanism of Action

This compound is a potent and selective inhibitor of the KIT receptor tyrosine kinase.[1][2] KIT is a crucial mediator of cell signaling pathways that regulate cell proliferation, survival, and differentiation. In certain malignancies, such as acute myeloid leukemia (AML) and mastocytosis, mutations in the KIT gene can lead to its constitutive activation, driving uncontrolled cell growth.[1][2]

This compound exerts its anti-neoplastic effects by inhibiting the phosphorylation of KIT, thereby blocking its downstream signaling cascades.[1][3] This inhibition leads to the suppression of key downstream effectors, including STAT3, STAT5, and Akt.[1][3] The ultimate consequence of this signaling blockade is the induction of caspase-dependent apoptosis and the inhibition of proliferation in cancer cells.[1][3]

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: IC₅₀ Values for this compound in Various Cell Lines

| Cell Line | Cancer Type | KIT Mutation Status | IC₅₀ (nM) | Assay | Reference |

| OCI/AML3 | Acute Myeloid Leukemia | Wild-Type | 175 | MTT Assay (72h) | [1] |

| HMC1.2 | Mast Cell Leukemia | V560G, D816V | Not explicitly calculated, but showed ~80% inhibition at 500 nM | MTT Assay (72h) | [1][4] |

| OCIM2 | Acute Myeloid Leukemia | Wild-Type | Marginally affected at concentrations up to 500 nM | MTT Assay (72h) | [1][4] |

Table 2: Dose-Dependent Inhibition of Proliferation by this compound (72h incubation)

| Cell Line | Concentration (nM) | % Inhibition of Proliferation (relative to control) | Reference |

| OCI/AML3 | 500 | ~80% | [1] |

| HMC1.2 | 500 | ~80% | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

APcK110: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular and cellular characteristics of APcK110, a potent inhibitor of the KIT tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its study.

Core Compound Information

This compound is a small molecule inhibitor targeting the KIT receptor tyrosine kinase, a key player in various cellular processes, including proliferation and survival. Its inhibitory action has shown promise in the context of acute myeloid leukemia (AML).

| Property | Value | Reference |

| Molecular Weight | 349.36 g/mol | [1][2] |

| Chemical Formula | C₂₀H₁₆FN₃O₂ | [2] |

| CAS Number | 1001083-74-4 | |

| Solubility | Soluble to 100 mM in DMSO |

Mechanism of Action and Cellular Effects

This compound functions as a KIT inhibitor, suppressing the proliferation of cancer cells. A notable IC50 value of 175 nM has been reported for the suppression of OCI/AML3 cells.[1][2] The compound has been shown to inhibit the phosphorylation of KIT and its downstream signaling effectors, including STAT3, STAT5, and Akt.[3][4] This disruption of key signaling pathways ultimately leads to the induction of caspase-dependent apoptosis.[3][4]

The signaling cascade initiated by the binding of Stem Cell Factor (SCF) to the KIT receptor is crucial in hematopoiesis. In certain leukemias, mutations in KIT can lead to its constitutive activation, promoting uncontrolled cell growth. This compound's inhibition of KIT phosphorylation blocks these downstream signals, leading to reduced proliferation and increased apoptosis in sensitive cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound. While a direct IC50 value from a KIT kinase assay is noted as being favorable, a specific value has not been publicly disclosed.[3]

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cell Proliferation) | OCI/AML3 | 175 nM | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Culture of OCI-AML3

The OCI-AML3 human acute myeloid leukemia cell line is cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS).[5] Some protocols may also include L-glutamine, penicillin, streptomycin, and β-mercaptoethanol.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[6] For passaging, cells are centrifuged, and the pellet is resuspended in fresh medium to a recommended density.[5][7]

Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed OCI-AML3 cells in a 96-well plate.

-

Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).[3]

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

-

Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of KIT, STAT3, STAT5, and Akt.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Caspase-Dependent Apoptosis Assay

-

Cell Treatment: Treat OCI/AML3 cells with this compound at a concentration known to induce apoptosis (e.g., 500 nM).[3] Include a control group and a group pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK).[3]

-

Apoptosis Staining: Stain the cells with a fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group to determine if the apoptosis is caspase-dependent. Alternatively, western blotting can be used to detect the cleavage of caspase-3 and its substrate, PARP.[3][4][8][9][10]

In Vivo Studies

This compound has been evaluated in a xenograft mouse model using OCI/AML3 cells.[11] In these studies, NOD-SCID mice were injected intravenously with the human AML cell line.[11] Treatment with this compound, administered intraperitoneally, resulted in a significant extension of survival compared to the control group.[11] This demonstrates the in vivo anti-leukemic activity of the compound. However, detailed pharmacokinetic parameters from these studies are not publicly available.

References

- 1. APcK 110 | CAS 1001083-74-4 | this compound | Tocris Bioscience [tocris.com]

- 2. glpbio.com [glpbio.com]

- 3. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accegen.com [accegen.com]

- 6. biorxiv.org [biorxiv.org]

- 7. ubigene.us [ubigene.us]